Physicochemical Differentiation: Hydrochloride Salt vs. Free Base Form
The primary differentiation of 2-amino-N-(4-chlorophenyl)acetamide hydrochloride (CAS 54643-67-3) from its neutral free base analog (CAS 101-88-2) lies in its formulation as a hydrochloride salt. This salt form confers distinct and quantifiable physicochemical advantages that are critical for handling and application in research settings [1].
| Evidence Dimension | Molecular weight and salt form |
|---|---|
| Target Compound Data | 221.08 g/mol (Hydrochloride salt form) |
| Comparator Or Baseline | 184.62 g/mol (Free base form, CAS 101-88-2) |
| Quantified Difference | Molecular weight increase of 36.46 g/mol (attributable to HCl) |
| Conditions | PubChem and vendor data sheet comparison |
Why This Matters
The salt form directly impacts solubility in aqueous media and long-term stability, making the hydrochloride the preferred form for reproducible biological assays and synthetic applications, whereas the free base may be unsuitable due to lower solubility or hygroscopicity.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 45792061, 2-amino-N-(4-chlorophenyl)acetamide hydrochloride. Accessed April 15, 2026. View Source
